5-Methoxy-2,3-dihydro-1h-inden-1-ol

説明

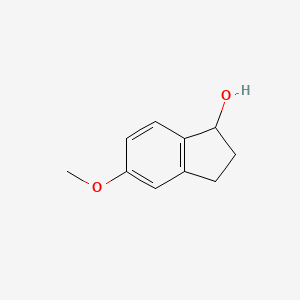

Structure

2D Structure

特性

IUPAC Name |

5-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHXICIPBSSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292160 | |

| Record name | 5-methoxy-2,3-dihydro-1h-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-77-7 | |

| Record name | NSC80580 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2,3-dihydro-1h-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 5 Methoxy 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives

Established and Evolving Synthesis Pathways to the Indanol Core

The construction of the fundamental indanol structure, a bicyclic system featuring a fused benzene (B151609) and cyclopentanol (B49286) ring, relies on well-established and continually refined synthetic pathways. These methods primarily involve the formation of the indanone core followed by its subsequent transformation.

Reductive Transformations of Indenones to Indanols

The most direct and common method for preparing 5-methoxy-2,3-dihydro-1H-inden-1-ol is through the reduction of its corresponding ketone precursor, 5-methoxy-1-indanone. nih.govmatrix-fine-chemicals.comsigmaaldrich.com This transformation involves the conversion of the C1-carbonyl group to a hydroxyl group. A variety of reducing agents can accomplish this, with the choice of reagent influencing factors such as yield, reaction conditions, and selectivity. Standard hydride reagents are typically employed for this purpose.

| Reducing Agent | Typical Solvent | General Reaction Conditions |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Room temperature or 0 °C |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature, anhydrous conditions |

| Catalytic Hydrogenation (H₂) | Ethanol, Ethyl acetate | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) catalyst |

Intramolecular Cyclization and Ring-Forming Strategies

The synthesis of the indanone core, such as 5-methoxy-1-indanone, is predominantly achieved through intramolecular Friedel-Crafts acylation. mdpi.comnih.gov This acid-catalyzed reaction creates the five-membered ring fused to the aromatic ring.

The typical pathway involves two main steps:

Friedel-Crafts Acylation: A substituted aromatic compound, such as anisole (B1667542), is reacted with a 3-arylpropionyl chloride or a related derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). For instance, reacting anisole with 3-chloropropionyl chloride yields an intermediate, 3-chloro-4'-(methoxy)propiophenone. google.com

Intramolecular Cyclization: The intermediate is then heated, often in the presence of a strong acid or Lewis acid, to induce an intramolecular electrophilic aromatic substitution (alkylation), where the aliphatic chain attacks the aromatic ring to form the five-membered ring of the indanone system. nih.govgoogle.com

Alternative strategies for forming the indane ring system include transition metal-catalyzed reactions, such as intramolecular Heck reactions, which provide different routes to the bicyclic core. researchgate.net Modern variations of the Friedel-Crafts cyclization utilize different catalysts, such as niobium pentachloride (NbCl₅) or metal triflates, and may be enhanced by non-conventional energy sources like microwaves to improve yields and reduce reaction times. mdpi.comresearchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral Indanol Analogues

Because the C1-hydroxyl group in indanols creates a stereocenter, the development of methods to control the three-dimensional arrangement of this center is of high importance. Asymmetric synthesis techniques are employed to produce single enantiomers of chiral indanols, which is crucial when one enantiomer possesses the desired biological activity.

Asymmetric Catalysis for Indanol Construction

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral indanols from prochiral indenones. nih.gov This is typically achieved through asymmetric reduction, where a chiral catalyst transfers hydrogen to the carbonyl group in a stereocontrolled manner.

These catalytic systems usually consist of a metal center (commonly rhodium or ruthenium) and a chiral ligand. The ligand creates a chiral environment around the metal, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product. Asymmetric transfer hydrogenation (ATH) is a particularly notable method. whiterose.ac.uk

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation (ATH) | High enantioselectivity for the reduction of aryl ketones. |

| Rhodium-Chiral Phosphine (B1218219) Ligands (e.g., BINAP) | Asymmetric Hydrogenation | Effective for a wide range of ketones. |

| Chiral Brønsted Acids | Brønsted Acid Catalysis | Activates substrates towards nucleophilic attack in an enantioselective manner. ims.ac.jp |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of this compound. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, becoming converted to a new product, while the slower-reacting enantiomer is left behind in high enantiomeric purity.

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation. researchgate.netjocpr.com In a typical procedure, the racemic indanol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.comnih.gov

| Lipase Source | Acyl Donor | Common Solvent | Selectivity (E-value) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene, Hexane | Often High (>100) |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | tert-Butyl methyl ether (TBME) | Good to High |

| Candida rugosa Lipase | Vinyl acetate | Toluene, Dichloromethane (B109758) | Variable to Good mdpi.com |

Dynamic kinetic resolution (DKR) is an advanced variation where the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ. This allows for the theoretical conversion of 100% of the starting material into a single, enantiomerically pure product.

Chiral Auxiliary-Mediated Methodologies

The use of a chiral auxiliary is a robust and reliable strategy for controlling stereochemistry during synthesis. wikipedia.org In this approach, a prochiral starting material is covalently attached to a chiral molecule (the auxiliary). sigmaaldrich.com The auxiliary then directs the stereochemical outcome of a subsequent reaction by providing a sterically and electronically biased environment. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. scielo.org.mx

Derivatization and Functionalization of the this compound Skeleton

The this compound scaffold is a valuable building block in organic synthesis, offering multiple sites for chemical modification. The presence of the hydroxyl group, the activated aromatic ring, and the indane backbone allows for a diverse range of transformations. These modifications are crucial for the development of new compounds with potential applications in medicinal chemistry and materials science. The derivatization strategies can be broadly categorized into transformations of the hydroxyl moiety, modifications of the indene (B144670) ring system, and the construction of more complex polycyclic and spirocyclic structures.

Strategic Functional Group Transformations of the Hydroxyl Moiety

The secondary alcohol of this compound is a key functional group for a variety of transformations, including oxidation, esterification, and etherification. These reactions provide access to a wide array of derivatives with altered chemical and physical properties.

Oxidation: The oxidation of the hydroxyl group to a carbonyl function represents a fundamental transformation, yielding the corresponding 5-methoxy-2,3-dihydro-1H-inden-1-one. This reaction is not only a method for the synthesis of the parent ketone but also serves as a common step in multi-step synthetic sequences. A variety of oxidizing agents can be employed for this purpose. For instance, chromium trioxide resin (a polymer-supported form of chromic acid) in a solvent like dichloromethane has been used in microwave-assisted oxidations of the parent indanol to indanone sacredheart.edu. This method allows for efficient conversion under controlled conditions.

Esterification: The hydroxyl group can be readily converted to a variety of esters through reaction with carboxylic acids or their derivatives. This functionalization is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a molecule. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation mdpi.com. Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. While specific examples for this compound are not extensively documented in readily available literature, the principles of esterification are broadly applicable to this substrate.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Alcohol | Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester | mdpi.com |

| Alcohol | Acyl Chloride | Base (e.g., Pyridine) | Ester | General Knowledge |

| Alcohol | Acetic Anhydride | Base (e.g., Pyridine) | Acetate Ester | General Knowledge |

Etherification: The formation of an ether linkage is another important modification of the hydroxyl group. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This reaction introduces an alkoxy substituent, which can significantly impact the molecule's polarity and biological activity.

Electrophilic and Nucleophilic Modifications of the Indene Ring System

The benzene ring of the this compound skeleton is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. This allows for the introduction of various substituents onto the aromatic nucleus. Nucleophilic substitution reactions are also possible, particularly on derivatives of the indene system.

Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles primarily to the ortho and para positions. Given that the para position (C-7) is blocked, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (C-4 and C-6).

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents. For example, the related 4-methoxy-1-indanone (B81218) has been nitrated to yield 4-methoxy-5-nitro-1-indanone sigmaaldrich.com. It is anticipated that this compound would undergo nitration at the C-6 position due to the directing effect of the methoxy group.

Halogenation: Halogenation, such as bromination, can also be performed on the activated ring. The precursor, 5-methoxy-1-indanone, can be brominated at the C-2 position of the indanone ring to give 2-bromo-5-methoxy-1-indanone (B1314748) matrixscientific.com. Electrophilic halogenation on the aromatic ring is also a feasible transformation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds with aromatic rings wikipedia.orgbyjus.commasterorganicchemistry.com. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an alkyl or acyl halide wikipedia.orgbyjus.commasterorganicchemistry.com. The activated aromatic ring of this compound is a suitable substrate for such reactions, allowing for the introduction of alkyl or acyl groups, further expanding the chemical diversity of its derivatives.

| Reaction | Reagents | Product Position | Reference |

| Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | C-6 (predicted) | sigmaaldrich.com |

| Bromination | Brominating Agent (e.g., Br₂) | C-6 (predicted) | N/A |

| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid (e.g., AlCl₃) | C-6 (predicted) | wikipedia.orgbyjus.commasterorganicchemistry.com |

| Friedel-Crafts Alkylation | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | C-6 (predicted) | wikipedia.orgbyjus.commasterorganicchemistry.com |

Nucleophilic Substitution: While the aromatic ring itself is electron-rich and generally unreactive towards nucleophiles, nucleophilic substitution can be facilitated on derivatives. For instance, if a leaving group is introduced onto the aromatic ring, it can be displaced by a nucleophile, although such reactions often require harsh conditions or specific activation.

Synthesis of Polycyclic and Spirocyclic Adducts

The indanone core, readily accessible from this compound by oxidation, is a versatile platform for the construction of more complex molecular architectures, including fused polycyclic systems and spirocyclic compounds. These structures are of significant interest in natural product synthesis and drug discovery.

Fused Polycyclic Systems: Annulation reactions involving 1-indanones are a common strategy to build fused ring systems. These can include the formation of additional carbocyclic or heterocyclic rings.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related fused heterocyclic systems nih.govmdpi.comresearchgate.netmdpi.combeilstein-journals.org. While typically involving a β-arylethylamine, variations of this reaction could potentially be adapted to derivatives of this compound to construct fused nitrogen-containing heterocycles.

Photochemical Cycloadditions: Photochemical reactions of indanone precursors can lead to the formation of strained polycyclic frameworks. For example, ortho-photocycloaddition of an indanone substrate has been used as a key step in a cascade reaction to generate complex polycyclic structures rsc.org.

Reductive Cyclization: The reduction of dinitro-substituted indazole derivatives, which could potentially be synthesized from 5-methoxy-1-indanone, can lead to the formation of pyrazole-fused azabicyclo[3.3.1]nonanes researchgate.net.

Spirocyclic Adducts: The carbonyl group at C-1 or the methylene (B1212753) group at C-2 of the indanone precursor are common sites for the construction of spirocycles.

From 1-Indanones: Spiro compounds can be synthesized from 1-indanones through various methods. For example, reaction sequences involving methylation and substitution can lead to intermediates that cyclize to form spirocyclic systems, as demonstrated in the synthesis of a core structure similar to the natural product swinhoeisterol A rsc.org.

From 2-Indanones: While the primary focus is on 1-indanol, it is worth noting that spiro[indan-2,1'-cyclohexane] derivatives can be synthesized, highlighting the versatility of the indane skeleton in forming spirocyclic structures.

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with appropriate dipolarophiles derived from indanones can lead to the formation of spiro-pyrrolidine derivatives rsc.org. This strategy offers a powerful tool for the construction of complex heterocyclic spiro compounds.

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 2,3 Dihydro 1h Inden 1 Ol

Exploration of Reaction Pathways and Intermediate Formation

The reactivity of 5-Methoxy-2,3-dihydro-1H-inden-1-ol is largely dictated by its functional groups: the hydroxyl group and the electron-rich aromatic ring.

Carbocationic Reactivity and Stabilization Effects

The hydroxyl group of this compound can be protonated under acidic conditions, followed by the loss of a water molecule to form a secondary carbocation at the C1 position. The stability of this carbocation is significantly influenced by the methoxy (B1213986) group at the C5 position. The methoxy group, being an electron-donating group, helps to delocalize the positive charge through resonance, thereby stabilizing the carbocationic intermediate. This stabilization facilitates reactions that proceed through a carbocationic mechanism.

The electron-rich nature of the aromatic ring, enhanced by the methoxy substituent, makes the compound susceptible to electrophilic aromatic substitution reactions. evitachem.com

Pericyclic Reactions, including Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. libretexts.org These reactions are generally unaffected by solvent changes or the presence of radical initiators. msu.edu

While specific studies on the pericyclic reactions of this compound are not extensively detailed in the provided search results, the indene (B144670) framework itself can participate in such transformations. For instance, cycloaddition reactions, a class of pericyclic reactions, involve the combination of two π-electron systems to form a cyclic molecule. libretexts.orgyoutube.com The electron density of the aromatic ring in this compound could influence its behavior as a potential diene or dienophile component in Diels-Alder reactions, a type of [4+2] cycloaddition. msu.eduyoutube.com The outcome of these reactions, including their feasibility and stereoselectivity, can often be predicted using the Woodward-Hoffmann rules. youtube.com

1,3-dipolar cycloadditions represent another class of pericyclic reactions that lead to five-membered heterocyclic rings. msu.eduimamu.edu.sa The reactivity in these reactions is dependent on the HOMO-LUMO interactions between the 1,3-dipole and the dipolarophile. imamu.edu.sa

Rearrangement Processes and Dimerization Studies

Rearrangements, such as sigmatropic rearrangements, are unimolecular pericyclic reactions that involve the migration of a σ-bond within a π-system. meta-synthesis.com Specific examples include the Cope and Claisen rearrangements. msu.edu While direct evidence for rearrangements of this compound is not prominent in the search results, the potential for such processes exists, particularly under thermal or photochemical conditions. libretexts.org

Dimerization of indene and its derivatives can occur, often through mechanisms involving the reactive double bond of the five-membered ring. The specific conditions and catalytic systems employed would play a crucial role in directing the course of such reactions.

Regioselectivity and Stereocontrol in Chemical Transformations

The substituents on the indanol ring system play a critical role in directing the regioselectivity and stereocontrol of its chemical reactions. The methoxy group at the 5-position, for example, would direct incoming electrophiles primarily to the ortho and para positions relative to it, influencing the outcome of electrophilic aromatic substitution reactions.

In reactions involving the chiral center at C1, the stereochemistry of the starting material can influence the stereochemical outcome of the product. For instance, in nucleophilic substitution reactions at C1, the approach of the nucleophile can be directed by the existing stereochemistry, potentially leading to either retention or inversion of configuration, depending on the reaction mechanism (S_N1 or S_N2).

The rigid, bicyclic framework of the indanol structure also imposes steric constraints that can influence the approach of reagents, thereby affecting both regioselectivity and stereocontrol.

Catalytic Activation and Deactivation in Indanol-Derived Systems

The functional groups of this compound allow for its use in various catalytic systems. The hydroxyl group can be a site for coordination to a metal center, potentially activating the molecule for further transformations. For example, oxidation of the alcohol to the corresponding ketone, 5-methoxy-1-indanone, can be achieved using various oxidizing agents. nih.gov

Indanol derivatives can also serve as ligands in asymmetric catalysis, where the chiral backbone of the indanol can induce enantioselectivity in reactions. The electronic properties of the methoxy group can influence the catalytic activity of such systems.

Deactivation of catalysts can occur through various mechanisms, including catalyst poisoning or degradation. In the context of indanol-derived systems, strong coordination of the product to the catalyst or side reactions involving the functional groups could potentially lead to deactivation.

Computational and Theoretical Chemistry Studies of 5 Methoxy 2,3 Dihydro 1h Inden 1 Ol

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of computational chemistry for predicting molecular geometries, electronic properties, and energies. For 5-Methoxy-2,3-dihydro-1H-inden-1-ol, DFT calculations would typically begin with geometry optimization to find the lowest energy arrangement of its atoms.

Once optimized, the electronic properties can be analyzed in detail. Key parameters derived from DFT include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its susceptibility to nucleophilic attack or hydrogen bonding. nih.gov

While specific values for the target molecule are not published, data from DFT studies on similar aromatic and heterocyclic compounds provide representative insights.

Table 1: Representative Electronic Properties Calculated by DFT Note: This table presents illustrative data based on typical values for structurally similar compounds as found in computational chemistry literature. nih.govyoutube.com

| Calculated Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV to -5.5 eV | Indicates electron-donating capability; related to ionization potential. |

| LUMO Energy | -1.0 eV to 0.5 eV | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Gap | 5.0 eV to 7.0 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 1.5 D to 3.0 D | Measures the overall polarity of the molecule. |

Mechanistic Modeling of Reaction Pathways and Transition State Analysis

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation. This involves identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate. youtube.comyoutube.com

For this compound, two key reaction pathways are of immediate interest for mechanistic modeling: its synthesis and its subsequent reactions, such as oxidation.

Synthesis via Ketone Reduction: The most common synthesis of this compound involves the reduction of its corresponding ketone, 5-Methoxy-2,3-dihydro-1H-inden-1-one. A typical reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). Computational studies on the reduction of ketones by NaBH₄ have detailed a nucleophilic addition mechanism. researchgate.netchemguide.co.uk DFT calculations can model the approach of the hydride (H⁻) from the BH₄⁻ ion to the electrophilic carbonyl carbon of the indanone. This would involve calculating the geometry and energy of the transition state, where the C=O double bond is partially broken and the new C-H bond is partially formed. researchgate.net The solvent's role (often an alcohol) in stabilizing intermediates and delivering a proton in the final step can also be explicitly modeled. youtube.com

Oxidation to Ketone: The reverse reaction, the oxidation of the benzylic alcohol to a ketone, is another pathway ripe for computational analysis. Studies on the oxidation of benzylic alcohols using various catalytic systems have employed DFT to compare different proposed mechanisms. researchgate.netnih.gov For this compound, modeling would help determine the favorability of pathways involving, for example, hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET). acs.org The calculations would pinpoint the rate-determining transition state, providing insights into how factors like the methoxy substituent and the fused ring system influence the reaction's feasibility and kinetics.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. For a flexible molecule like this compound, various conformations (spatial arrangements of atoms) exist due to rotation around single bonds and the puckering of the five-membered ring. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

The primary source of conformational isomerism in this molecule arises from the orientation of the hydroxyl (-OH) group at the C1 position and the puckering of the non-aromatic five-membered ring. Computational studies on the parent compound, indan, and its derivatives, like 5-indanol, have shown that the five-membered ring adopts an "envelope" or "twisted" conformation. researchgate.net

For this compound, the hydroxyl group can be in a pseudo-axial or pseudo-equatorial position relative to the cyclopentane (B165970) ring. DFT calculations can be used to determine the relative energies of these conformers. The pseudo-equatorial conformer is often found to be more stable as it minimizes steric hindrance.

To explore the dynamic behavior and the full conformational landscape, Molecular Dynamics (MD) simulations are employed. MD simulations calculate the trajectory of atoms over time, governed by classical mechanics. An MD simulation would reveal how the molecule flexes, how the ring puckers, and how the hydroxyl group rotates at a given temperature, providing a more complete understanding of its structural properties in solution or the gas phase.

Table 2: Potential Conformers and Their Relative Stabilities Note: This table is illustrative, based on known conformational preferences of indanol derivatives. researchgate.net The exact energy differences would require specific calculations for the target molecule.

| Conformer | Description | Expected Relative Stability |

| Equatorial-OH | The C1-OH bond is oriented in the "equatorial" plane of the five-membered ring. | Most Stable (Lowest Energy) |

| Axial-OH | The C1-OH bond is oriented "axially," perpendicular to the ring plane. | Less Stable (Higher Energy) |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational chemistry provides powerful methods for predicting spectroscopic data, which is essential for identifying and characterizing compounds. By simulating spectra and comparing them to experimental results, chemists can confirm molecular structures with high confidence.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. umn.edu The calculated shifts for this compound would be compared against a standard reference (like tetramethylsilane, TMS) to predict the NMR spectrum. This allows for the precise assignment of each peak to a specific proton or carbon atom in the molecule, which can be challenging to determine experimentally for complex structures.

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. acs.org The resulting theoretical IR spectrum shows the frequencies and intensities of different bond vibrations (stretching, bending). For this molecule, key predicted peaks would include the O-H stretch of the alcohol (typically a broad band around 3400 cm⁻¹), the C-H stretches of the aromatic and aliphatic portions, and the characteristic C-O stretches of the ether and alcohol groups. Comparing the calculated spectrum to an experimental one helps confirm the presence of these functional groups. acs.org

Intermolecular Interactions: Beyond intramolecular properties, computational methods can model how molecules interact with each other. For this compound, the most significant intermolecular interaction is hydrogen bonding via its hydroxyl group. DFT can be used to calculate the geometry and binding energy of a dimer, where the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen atom on a neighboring molecule. acs.org These interactions are fundamental to the compound's physical properties, such as its melting and boiling points.

Table 3: Predicted vs. Typical Experimental Spectroscopic Data Note: This table shows a hypothetical comparison based on DFT predictions for similar structures and general spectroscopic data. umn.eduacs.org

| Spectroscopic Feature | Predicted Value (Computational) | Typical Experimental Value |

| ¹H NMR: Hydroxyl Proton (OH ) | δ 2.0-4.0 ppm (can vary with solvent) | δ 2.0-4.5 ppm |

| ¹³C NMR: Carbinol Carbon (C -OH) | δ 75-85 ppm | δ 75-85 ppm |

| IR: O-H Stretch | ~3450 cm⁻¹ | ~3400 cm⁻¹ (broad) |

| IR: Aromatic C-O Stretch | ~1250 cm⁻¹ | ~1245 cm⁻¹ |

Strategic Applications of 5 Methoxy 2,3 Dihydro 1h Inden 1 Ol As a Chemical Intermediate

Versatile Building Block in the Synthesis of Complex Organic Molecules

The unique structure of 5-Methoxy-2,3-dihydro-1H-inden-1-ol provides a rigid framework that is desirable in the synthesis of complex organic molecules, particularly in medicinal chemistry. The indane core is a key feature in numerous biologically active compounds. beilstein-journals.org The methoxy (B1213986) and hydroxyl groups offer reactive sites for further functionalization, allowing for the construction of diverse molecular architectures.

Research has demonstrated that indanone derivatives, which are closely related to and can be synthesized from this compound, are precursors to compounds with a broad range of biological activities. beilstein-journals.org These include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. beilstein-journals.org For instance, the core indanone structure is found in pharmaceuticals developed for treating neurodegenerative diseases like Alzheimer's. beilstein-journals.org

The synthesis of complex molecules often involves the strategic modification of the functional groups on the indanol ring. The hydroxyl group can be oxidized to a ketone to form the corresponding indanone, which can then undergo a variety of reactions, such as aldol (B89426) condensations or aminations, to introduce further complexity. The methoxy group can also be modified, for example, through ether cleavage, to provide a phenol (B47542) for further derivatization.

Table 1: Examples of Complex Molecules Derived from Indanol Scaffolds

| Class of Molecule | Role of Indanol Scaffold | Potential Therapeutic Application |

|---|---|---|

| Kinamycin Derivatives | Core structural framework | Anticancer, Cytotoxic |

| Combretastatin Analogs | Mimics the structural features | Anticancer |

| Dopaminergic Agents | Forms the basis of the pharmacophore | Neurological disorders |

| Antiviral Agents | Provides a rigid scaffold for receptor binding | Infectious diseases |

| Anti-inflammatory Agents | Core structure for active compounds | Inflammatory conditions |

Precursor for the Development of Novel Catalytic Systems

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands used in asymmetric catalysis. The presence of a stereocenter at the C-1 position allows for the development of catalysts that can control the stereochemical outcome of a chemical reaction, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.

By modifying the hydroxyl and methoxy groups, or by introducing other functional groups onto the indane ring system, a variety of bidentate and monodentate ligands can be prepared. These ligands can then be complexed with transition metals to form catalytically active species. For example, phosphine (B1218219) or amine functionalities can be introduced to create P,N-ligands, which are effective in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions.

The development of new catalytic systems is an active area of research, and the use of readily available chiral building blocks like this compound is a key strategy. The goal is to design catalysts that are not only highly selective but also robust and efficient, contributing to more sustainable chemical manufacturing. youtube.com

Table 2: Potential Catalytic Systems Derived from this compound

| Type of Ligand | Potential Metal Complex | Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Phosphine-Oxazoline | Iridium, Rhodium | Hydrogenation, Hydrosilylation |

| Chiral Diamine | Ruthenium, Rhodium | Transfer Hydrogenation |

| Chiral Bisphosphine | Palladium, Rhodium | C-C Coupling Reactions |

| Chiral Amino Alcohol | Titanium, Zinc | Aldol Reactions, Epoxidations |

Role in the Synthesis of Advanced Materials and Specialty Chemicals

The rigid and well-defined structure of this compound also makes it a candidate for the synthesis of advanced materials and specialty chemicals. The aromatic ring and the potential for polymerization through its functional groups allow for its incorporation into polymer backbones, leading to materials with enhanced thermal stability, specific optical properties, or tailored electronic characteristics.

For example, polymers containing the indane moiety can exhibit high glass transition temperatures and good mechanical properties. The methoxy group can influence the solubility and processing characteristics of these polymers. Furthermore, the chiral nature of the monomer unit could be exploited to create chiral polymers with applications in chiral separations or as nonlinear optical materials.

In the realm of specialty chemicals, derivatives of this compound can be used as additives, liquid crystals, or in the formulation of fragrances and flavors. The unique molecular shape and polarity of these derivatives can impart specific properties required for these applications.

Table 3: Applications in Advanced Materials and Specialty Chemicals

| Type of Material/Chemical | Key Feature from Indanol Derivative | Potential Application |

|---|---|---|

| High-Performance Polymers | Rigid indane backbone | Aerospace, Electronics |

| Chiral Stationary Phases | Enantiomerically pure scaffold | Chromatographic separation |

| Liquid Crystals | Anisotropic molecular shape | Displays, Sensors |

| Specialty Fragrances | Unique molecular structure | Perfumery |

| Optical Materials | Non-centrosymmetric structure | Nonlinear optics |

Green Chemistry Principles Applied to the Synthesis of Indanol Derivatives

The synthesis of derivatives from this compound can be made more sustainable by applying the principles of green chemistry. sigmaaldrich.comresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.comnih.gov

One of the key principles is atom economy , which encourages synthetic methods that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, using catalytic hydrogenation to reduce the corresponding indanone is preferable to using metal hydrides, which generate significant waste.

Another principle is the use of safer solvents and auxiliaries . sigmaaldrich.com Traditional organic solvents can be volatile and toxic. jddhs.com Research into greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of indanol derivative synthesis. Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption. jddhs.com

The principle of reducing derivatives is also highly relevant. youtube.comsigmaaldrich.com Unnecessary protection and deprotection steps should be avoided as they require additional reagents and generate waste. youtube.com Developing more selective reactions that can target specific functional groups in the presence of others is a key goal of green chemistry. youtube.com

Table 4: Application of Green Chemistry Principles to Indanol Derivative Synthesis

| Green Chemistry Principle | Application in Indanol Synthesis | Benefit |

|---|---|---|

| Prevention | Optimize reaction conditions to minimize byproduct formation. sigmaaldrich.com | Reduced waste treatment and disposal costs. |

| Atom Economy | Employ catalytic reactions instead of stoichiometric ones. sigmaaldrich.com | Higher efficiency and less waste. |

| Less Hazardous Chemical Syntheses | Use non-toxic reagents and starting materials. sigmaaldrich.com | Improved safety for chemists and reduced environmental harm. |

| Safer Solvents & Auxiliaries | Replace volatile organic compounds with greener alternatives. jddhs.com | Reduced air pollution and health risks. |

| Design for Energy Efficiency | Utilize microwave or ultrasound-assisted synthesis. jddhs.com | Faster reactions and lower energy consumption. |

| Use of Renewable Feedstocks | Explore bio-based routes to indane precursors. sigmaaldrich.com | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Develop selective reactions to avoid protecting groups. youtube.com | Fewer synthetic steps, less waste, and higher overall yield. |

| Catalysis | Use highly selective and recyclable catalysts. sigmaaldrich.com | Increased efficiency and sustainability. |

Q & A

What are the optimized synthetic routes for preparing 5-Methoxy-2,3-dihydro-1H-inden-1-ol and its derivatives?

Basic Research Question

A common method involves condensation reactions using NaH as a base and diethyl carbonate as a carbonyl source. For example, 5-Methoxy-2,3-dihydro-1H-inden-1-one can be treated with NaH and diethyl carbonate at 0°C, followed by neutralization with HCl and purification via column chromatography (7:3 pentane/ethyl acetate), achieving 96% yield . Advanced routes employ DBU or TMG as bases for alkynylation or silylation, as seen in the synthesis of ethynyl- or triisopropylsilyl-substituted derivatives .

How can advanced NMR techniques be employed to resolve the stereochemical configuration of this compound derivatives?

Advanced Research Question

Multi-dimensional NMR experiments, including COSY, edited-gHSQC, and gHMBC, are critical for signal assignment. NOE experiments (e.g., DPFGSE-NOE) with selective excitation pulses (e.g., 25 ms Gaussian-shaped pulses) at low temperatures (<210°C) help determine spatial proximities between protons, resolving axial/equatorial substituents in atropisomers . Temperature-controlled NMR (calibrated with Cu/Ni thermocouples) minimizes dynamic effects, reducing signal averaging .

What strategies are effective in resolving contradictions in stereochemical assignments of halo-substituted dihydroindenols?

Advanced Research Question

Enzymatic resolution using Burkholderia cepacia lipase has been successful for enantiomerically pure halo-dihydroindenols (e.g., 5-bromo and 5-chloro derivatives) . Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) can separate racemic mixtures, as demonstrated for (S)-4-bromo-2,3-dihydro-1H-inden-1-ol . Conflicting assignments often arise from competing NOE interpretations; computational modeling (DFT) of dihedral angles can validate experimental data .

How do palladium-catalyzed cascade reactions contribute to the diastereoselective synthesis of 2,3-dihydro-1H-inden-1-ones?

Advanced Research Question

Pd-catalyzed hydration-olefin insertion cascades enable 100% atom-economical synthesis of cis-2,3-disubstituted dihydroindenones. Key steps include nucleopalladation of alkynes followed by intramolecular Michael addition. For example, substrates with internal nucleophiles (e.g., methoxy groups) undergo regioselective hydration, yielding products with >99% diastereoselectivity under mild conditions .

What computational methods are utilized to predict the electronic properties and reactivity of this compound derivatives?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, Mulliken charges, and molecular electrostatic potentials. For example, (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one showed a HOMO-LUMO gap of 4.2 eV, correlating with its antimicrobial activity . Global reactivity descriptors (electrophilicity index, chemical hardness) derived from frontier orbitals guide predictions of nucleophilic/electrophilic sites .

How can conflicting NMR data for keto-enol tautomers in dihydroindenol derivatives be analyzed?

Advanced Research Question

Variable-temperature NMR and integration of enol/keto peaks (e.g., 1:0.2 ratio in 2-methylallyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate) identify tautomeric equilibria . Deuterated solvents (CDCl₃) and low temperatures (e.g., −40°C) slow exchange rates, allowing distinct ¹³C signals for carbonyl (δ ~197 ppm) and enol (δ ~143 ppm) forms .

What are the implications of electron-donating vs. electron-withdrawing groups on the regioselectivity of cyclocarbonylation reactions in dihydroindenol synthesis?

Advanced Research Question

In Rh-catalyzed cyclocarbonylation, electron-donating groups (e.g., methoxy) at the meta position typically yield 5-substituted indenones, except when steric hindrance dominates. Electron-withdrawing groups (e.g., CF₃) favor para substitution due to enhanced electrophilicity at the α-carbon . Substituent effects are probed via Hammett plots, correlating σ values with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。